Cas no 926192-69-0 (2-amino-5-chloro-N-cyclohexylbenzamide)

2-amino-5-chloro-N-cyclohexylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-amino-5-chloro-N-cyclohexylbenzamide
- SCHEMBL22720173
- AKOS000130373
- 926192-69-0
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- MDL: MFCD00121525
- Inchi: InChI=1S/C13H17ClN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17)
- InChI Key: ZSPXGUTYXZOOFB-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(NC2CCCCC2)=O)=C(N)C=C1
Computed Properties
- Exact Mass: 252.1029409Da
- Monoisotopic Mass: 252.1029409Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 55.1Ų
2-amino-5-chloro-N-cyclohexylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A598412-1g |
2-Amino-5-chloro-N-cyclohexylbenzamide |
926192-69-0 | 97% | 1g |
$301.0 | 2024-04-16 |
2-amino-5-chloro-N-cyclohexylbenzamide Related Literature
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1. Caper tea
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Additional information on 2-amino-5-chloro-N-cyclohexylbenzamide
Introduction to 2-amino-5-chloro-N-cyclohexylbenzamide (CAS No. 926192-69-0)
2-amino-5-chloro-N-cyclohexylbenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 926192-69-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzamide derivatives, characterized by its structural motif of a benzene ring substituted with an amide functional group. The presence of both amino and chloro substituents, along with a cyclohexylamido group, endows this molecule with unique chemical properties that make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The synthesis and characterization of 2-amino-5-chloro-N-cyclohexylbenzamide have been subjects of considerable interest due to its potential biological activity. The benzamide core is a well-documented pharmacophore in medicinal chemistry, often associated with analgesic, anti-inflammatory, and anticancer properties. The introduction of a chloro group at the 5-position enhances the lipophilicity and electronic properties of the molecule, which can influence its binding affinity to biological targets. Additionally, the N-cyclohexyl substituent contributes to steric hindrance and may modulate the compound's solubility and metabolic stability.
In recent years, there has been a surge in research focused on developing novel benzamide derivatives as therapeutic agents. These compounds have been investigated for their potential in modulating various biological pathways, including those involved in pain perception, inflammation, and cancer progression. The structural features of 2-amino-5-chloro-N-cyclohexylbenzamide make it an attractive scaffold for medicinal chemists seeking to design molecules with enhanced efficacy and reduced side effects.
One of the most compelling aspects of 2-amino-5-chloro-N-cyclohexylbenzamide is its potential as a lead compound for drug development. Preclinical studies have demonstrated that benzamide derivatives can interact with specific enzymes and receptors, leading to therapeutic effects. For instance, certain benzamides have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The chloro substitution in 2-amino-5-chloro-N-cyclohexylbenzamide may further enhance its inhibitory activity by improving binding interactions with target proteins.
The cyclohexylamido group in this compound also plays a crucial role in its overall pharmacological profile. This bulky substituent can prevent unwanted interactions with non-target proteins, thereby increasing the selectivity of the drug candidate. Furthermore, the amide bond provides a site for hydrogen bonding interactions, which are critical for stabilizing protein-ligand complexes. These features collectively contribute to the compound's potential as a viable therapeutic agent.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-amino-5-chloro-N-cyclohexylbenzamide with high precision. These studies suggest that the compound can bind effectively to various biological targets, including those involved in pain signaling and cancer cell proliferation. By leveraging these computational tools, scientists can optimize the structure of 2-amino-5-chloro-N-cyclohexylbenzamide to improve its pharmacokinetic properties and therapeutic efficacy.
The synthesis of 2-amino-5-chloro-N-cyclohexylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by amide bond formation. The use of advanced catalytic systems has recently been explored to enhance reaction efficiency and minimize byproduct formation. These innovations in synthetic methodology are essential for producing sufficient quantities of the compound for preclinical testing.
In conclusion, 2-amino-5-chloro-N-cyclohexylbenzamide (CAS No. 926192-69-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like 2-amino-5-chloro-N-cyclohexylbenzamide will play an increasingly important role in addressing unmet medical needs.
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